molecular formula C11H15N5O2S2 B2952771 1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 899969-24-5

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B2952771
CAS No.: 899969-24-5
M. Wt: 313.39
InChI Key: QWKMEUGSCUFXJZ-UHFFFAOYSA-N
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Description

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a novel synthetic compound designed for antimicrobial research and development. It is built around a 5-methyl-1,3,4-thiadiazole scaffold, a heterocyclic system well-documented for its significant biological properties . The 1,3,4-thiadiazole nucleus is known to confer high in vivo stability and low toxicity to higher vertebrates, while its strong aromaticity and the presence of the =N−C−S− moiety are frequently associated with a broad spectrum of pharmacological activities . This core structure is bioisosteric with pyridazine and pyrimidine rings, a feature often exploited in medicinal chemistry to enhance lipophilicity, improve cell permeability, and ultimately increase a compound's bioavailability . In this molecule, the thiadiazole ring is further functionalized with a thioether side chain, which has been a modification of interest in developing compounds with antimicrobial potency . The molecule is conjugated with a 5-methylisoxazole pharmacophore, a heterocycle that has also been investigated in the synthesis of new antibacterial agents . The strategic combination of these two heterocyclic systems into a single urea-linked molecular framework is intended to create a synergistic effect, positioning this compound as a promising candidate for researchers investigating new leads against drug-resistant bacterial and fungal pathogens . Its primary research value lies in its potential application as a scaffold for developing novel antimicrobial agents, particularly in the face of growing antibiotic resistance. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S2/c1-7-6-9(16-18-7)13-10(17)12-4-3-5-19-11-15-14-8(2)20-11/h6H,3-5H2,1-2H3,(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKMEUGSCUFXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety and an isoxazole ring, classified as a urea derivative. Its unique structural characteristics contribute to its biological activities. The chemical structure can be represented as follows:

C12H16N4OS2\text{C}_{12}\text{H}_{16}\text{N}_4\text{OS}_2

This compound undergoes typical reactivity associated with urea derivatives, including nucleophilic substitutions and hydrolysis reactions. The presence of the thiadiazole and isoxazole groups allows for electrophilic aromatic substitution, enhancing its potential for synthesizing derivatives with improved biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activity. Studies have shown that compounds with similar structures effectively combat antibiotic-resistant strains of bacteria .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial62.5 μg/mL
Escherichia coliBacterial500 μg/disk
Candida albicansFungalModerate Activity
Aspergillus nigerFungalGood Activity

The compound's effectiveness against Staphylococcus aureus and Escherichia coli highlights its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors associated with bacterial resistance mechanisms. Understanding these interactions is crucial for developing formulations that enhance efficacy while minimizing side effects .

Case Study: Interaction with Enzymes

In a study examining the binding affinities of this compound with various biological targets, it was found to interact significantly with enzymes involved in bacterial cell wall synthesis. This interaction could inhibit the growth of bacteria by disrupting their cell wall integrity .

Synthesis and Derivatives

The synthesis of this compound can be accomplished through several methods that ensure high purity levels. The ability to modify the structure by introducing different substituents on the thiadiazole or isoxazole rings allows for the exploration of new derivatives with enhanced biological activity .

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